molecular formula C20H26N2O3 B2431660 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 2034588-33-3

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2431660
CAS No.: 2034588-33-3
M. Wt: 342.439
InChI Key: NINDVNHEBSRANC-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. It is known for its role as a selective κ-opioid receptor (KOR) antagonist, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders .

Mechanism of Action

Preparation Methods

The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods typically involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Comparison with Similar Compounds

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can be compared with other KOR antagonists such as:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic profiles, selectivity, and therapeutic potential.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c23-20(19-13-16-3-1-2-4-18(16)25-19)21-14-15-5-9-22(10-6-15)17-7-11-24-12-8-17/h1-4,13,15,17H,5-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINDVNHEBSRANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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